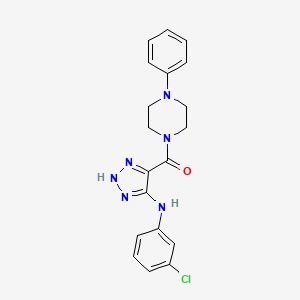

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Descripción

The compound "(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone" is a hybrid heterocyclic molecule combining a 1,2,3-triazole core with a 3-chlorophenylamino substituent and a 4-phenylpiperazine moiety linked via a methanone bridge. The 3-chlorophenyl group may enhance lipophilicity and binding affinity through hydrophobic interactions, while the phenylpiperazine moiety could influence pharmacokinetic properties like solubility and blood-brain barrier penetration .

Propiedades

IUPAC Name |

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHSZRVAFRJTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that our compound may also target similar proteins or pathways.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it may bind to its target protein and inhibit its function, leading to altered cellular processes.

Biochemical Pathways

By inhibiting CDK2, these compounds can halt cell cycle progression, which may lead to cell death in rapidly dividing cells, such as cancer cells.

Result of Action

The result of this compound’s action is likely dependent on its target and mode of action. If it indeed targets CDK2 or similar proteins, it could potentially halt cell cycle progression and induce cell death in certain cell types. This could have therapeutic implications, particularly in the treatment of diseases characterized by rapid cell division, such as cancer.

Actividad Biológica

Overview

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule notable for its potential pharmacological applications. This compound integrates a triazole ring and a piperazine moiety, both of which are associated with various biological activities. The unique structural features of this compound suggest significant interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 426.9 g/mol. Its structure includes:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in antifungal and anticancer activities.

- Piperazine Moiety : A six-membered ring that enhances central nervous system activity and is often found in antidepressants.

Research indicates that compounds with triazole and piperazine structures can exhibit various pharmacological effects:

- Antimicrobial Activity : The chlorophenyl group contributes to antimicrobial properties, as seen in similar compounds that target bacterial infections.

- Anticancer Properties : Triazole derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and autophagy pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique combination of structural features in this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Triazole Derivatives | Contains triazole rings | Antifungal and anticancer properties |

| Piperazine Analogues | Contains piperazine rings | CNS activity; used in antidepressants |

| Chlorophenyl Compounds | Aromatic rings with chlorine substituents | Antimicrobial activity |

This table illustrates how the combination of both triazole and piperazine moieties may confer distinct pharmacological profiles to the target compound.

Case Studies and Research Findings

- Cancer Research : A study demonstrated that triazole analogs induce ROS and promote autophagy-dependent apoptosis in breast cancer models. This suggests that triazole-containing compounds can be effective in cancer therapy by triggering cell death pathways .

- Antimicrobial Studies : Similar compounds have been evaluated for their efficacy against various pathogens, showing promising results against resistant strains, which underscores the potential of this compound in developing new antimicrobial agents.

- Neuropharmacology : The piperazine component has been linked to anxiolytic effects, providing insights into its application in treating anxiety disorders through modulation of neurotransmitter systems.

Synthesis and Modification

The synthesis of (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity or altering pharmacokinetic properties. Such modifications can significantly impact the efficacy and safety profiles of the resulting compounds.

Comparación Con Compuestos Similares

Triazole-Piperazine/Pyridine Hybrids

- Compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (): Difference: Replaces the phenyl group on piperazine with a pyridinyl ring. Piperazine-pyridine hybrids are often explored for CNS targets due to improved bioavailability .

Triazole-Oxadiazole Derivatives

- (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone (): Difference: Features a pyrrolidine ring instead of piperazine and incorporates a methyl-oxadiazole group. Pyrrolidine’s constrained geometry may reduce conformational flexibility compared to piperazine .

Pyrimidine-Triazole Hybrids

- (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3, ): Difference: Replaces the triazole’s 3-chlorophenylamino group with a pyrimidine-triazole system. Impact: The pyrimidine moiety could confer kinase inhibitory activity, as seen in kinase inhibitors like imatinib. The methylpiperazine group may reduce basicity compared to phenylpiperazine, affecting cellular uptake .

Key Observations:

- Bioactivity : Piperazine-phenyl hybrids (target compound) are associated with serotonin/dopamine receptor modulation, while oxadiazole derivatives () may target enzymes like cyclooxygenase or proteases .

- Synthetic Accessibility : The target compound’s triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method shared with analogs in and .

Methodological Considerations in Similarity Analysis

As noted in , compound similarity assessments rely on structural descriptors (e.g., fingerprints, pharmacophores) and bioactivity data. The target compound’s triazole-piperazine scaffold aligns with "privileged structures" common in CNS drugs, but subtle substituent changes (e.g., 3-Cl vs. 4-Cl in ) can drastically alter target engagement . For example, 3-chlorophenyl’s meta-substitution may sterically hinder binding to certain receptors compared to para-substituted analogs.

Métodos De Preparación

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is typically constructed via the copper-catalyzed azide-alkyne cycloaddition, which provides excellent regioselectivity for 1,4-disubstituted triazoles. For the target compound, this approach begins with suitable azide and alkyne precursors.

The general procedure involves:

- Preparation of an appropriate azide intermediate from 3-chloroaniline via diazotization and subsequent reaction with sodium azide

- Reaction with a functionalized alkyne under copper(I) catalysis

- Post-cycloaddition functionalization to incorporate the required substituents

The reaction conditions typically employ copper(II) sulfate pentahydrate with sodium ascorbate as the reducing agent to generate copper(I) in situ. The solvent system usually consists of a tert-butanol:water mixture (1:1 or 2:1).

| Reagents | Conditions | Expected Yield |

|---|---|---|

| Azide component, alkyne component | CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%) | 60-75% |

| tert-butanol:water (1:1) | Room temperature, 12-24 h |

Buchwald-Hartwig Amination for N-arylamino-1,2,3-triazoles

An alternative approach for introducing the 3-chlorophenyl amino group at position 5 of the triazole involves Buchwald-Hartwig amination. This method is particularly useful for constructing N-arylamino-1,2,3-triazoles with high efficiency.

The general procedure as reported in the literature involves:

- Under argon atmosphere in a Schlenk tube with magnetic stirring, combine 5-amino or 4(5)-halo-1,2,3-triazole (0.5 mmol) with 3-chlorophenyl halide (1.0 equiv) in dry 1,4-dioxane (2.5 mL)

- Degas the solution using three freeze-pump-thaw cycles

- Add palladium catalyst (THP-Dipp)Pd(cinn)Cl (0.01 mmol, 2 mol%) and sodium tert-butoxide (3.0 equiv)

- Stir the reaction mixture at 120°C for 18 hours

- After cooling, pour into water and extract with dichloromethane

- Purify by chromatography using hexane:ethyl acetate (4:1) as eluent

This approach yields N-arylamino-1,2,3-triazoles with various substitution patterns and is applicable to the synthesis of our target compound.

Piperazine Functionalization

Synthesis and Preparation of 4-Phenylpiperazine Derivatives

The 4-phenylpiperazine unit is typically prepared through established procedures involving nucleophilic aromatic substitution or reductive amination. For the preparation of the target compound, the synthesis of various 4-phenylpiperazine derivatives follows similar pathways.

The preparation of phenylpiperazine derivatives often involves:

- Reaction between piperazine and an appropriately activated phenyl halide under basic conditions

- Purification of the resulting 4-phenylpiperazine intermediate

- Functionalization of the remaining nitrogen for subsequent coupling reactions

The general procedure for preparing aryl piperazine derivatives can be found in several literature sources, with varying yields depending on the specific substituents.

Coupling with Carboxylic Acid Derivatives

The coupling between the piperazine and triazole units to form the methanone bridge typically employs carbodiimide-mediated amide bond formation. The carboxylic acid functional group on the triazole moiety is activated and then reacted with the secondary amine of the phenylpiperazine.

A representative procedure involves:

- Activation of the triazole-4-carboxylic acid with coupling reagents such as EDC/HOBt or HATU

- Addition of 4-phenylpiperazine and a tertiary amine base (e.g., DIPEA or triethylamine)

- Stirring at room temperature for 24 hours

- Aqueous workup and purification

Table 3.1: Optimized Coupling Conditions for Methanone Formation

| Coupling Reagent | Base | Solvent | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|

| EDC/HOBt | DIPEA | DCM | Room temperature | 24 h | 70-85% |

| HATU | DIPEA | DMF | Room temperature | 12 h | 75-90% |

| PyBOP | Triethylamine | DCM/DMF | Room temperature | 18 h | 65-80% |

Complete Synthetic Route for Target Compound

Based on the methodologies described above, a complete synthetic route for (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone can be proposed:

Triazole Core Synthesis

First, the 1,2,3-triazole core is synthesized using copper-catalyzed azide-alkyne cycloaddition:

N-Arylamino Functionalization

Reaction Conditions Optimization

The optimization of reaction conditions is crucial for improving yield and purity. Several parameters can be adjusted:

Triazole Formation Optimization

For the copper-catalyzed azide-alkyne cycloaddition, optimization focuses on:

N-Arylamino Functionalization Optimization

For the Buchwald-Hartwig amination, key parameters include:

Amide Coupling Optimization

For the final coupling step, optimization efforts focus on:

- Coupling reagent selection (EDC/HOBt, HATU, or PyBOP)

- Base type and equivalents

- Solvent system (DCM, DMF, or mixtures)

- Reaction concentration and time

Purification and Characterization

Purification Techniques

The purification of the target compound and its intermediates typically involves:

Analytical Characterization

The characterization of the target compound employs various analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure

- Mass Spectrometry to verify molecular weight and fragmentation pattern

- Infrared (IR) spectroscopy to identify functional groups

- Elemental analysis to confirm composition

- X-ray crystallography (when applicable) to determine solid-state structure

Table 6.1: Expected Spectroscopic Data for the Target Compound

| Technique | Expected Signals/Values |

|---|---|

| ¹H NMR | δ 7.2-7.5 ppm (aromatic protons), 6.8-7.1 ppm (NH), 3.3-3.9 ppm (piperazine protons) |

| ¹³C NMR | δ 165-170 ppm (carbonyl carbon), 140-150 ppm (triazole carbons), 115-135 ppm (aromatic carbons), 45-50 ppm (piperazine carbons) |

| IR | 3200-3400 cm⁻¹ (N-H stretch), 1650-1700 cm⁻¹ (C=O stretch), 1550-1600 cm⁻¹ (aromatic C=C) |

| MS | [M+H]⁺ peak corresponding to molecular formula C₁₉H₁₈ClN₅O |

Alternative Synthetic Approaches

One-Pot Multi-Component Reactions

For more efficient synthesis, one-pot protocols have been developed for similar compounds:

- The one-pot synthesis of tetracyclic triazole-piperazine-quinazolinone-fused N-heterocyclic scaffolds combines click chemistry and cross-dehydrogenative coupling reactions

- These approaches offer advantages in terms of atom economy and reduced purification steps

- Adaptation of these protocols to the synthesis of the target compound could streamline the process

Microwave-Assisted Synthesis

Microwave irradiation can accelerate reaction rates and improve yields for several steps:

- Triazole formation under microwave conditions can reduce reaction times from hours to minutes

- Amide coupling reactions can benefit from microwave assistance, particularly for challenging substrates

- Optimization of microwave parameters (power, temperature, time) is essential for success

Q & A

Q. What retrosynthetic strategies are recommended for designing a synthesis pathway for this compound?

A retrosynthetic approach involves breaking down the molecule into precursor fragments. Key steps include:

- Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole ring, as triazoles are typically synthesized via click chemistry .

- Piperazine Linkage : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or amide coupling, optimizing reaction conditions (e.g., DMF as solvent, 60–80°C) to enhance yield .

- Chlorophenylamino Group : Couple the 3-chloroaniline derivative to the triazole using Buchwald-Hartwig amination or Ullmann-type reactions under palladium catalysis . Validate intermediates via ¹H/¹³C NMR and HRMS to ensure regioselectivity and purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., triazole NH at δ ~12 ppm, piperazine CH₂ at δ ~3.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragments (e.g., loss of CO from the methanone group) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s solubility and chemical stability for in vitro assays?

- Solubility : Test in DMSO (stock solution) and aqueous buffers (pH 1–7.4) using nephelometry or UV-Vis spectroscopy. Piperazine and triazole groups may enhance solubility in polar solvents .

- Stability : Conduct accelerated stability studies via TGA/DSC to monitor decomposition temperatures (>200°C indicates thermal stability) . Assess hydrolytic stability under acidic/basic conditions (e.g., 0.1M HCl/NaOH) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Enzyme Inhibition : Screen against kinases or GPCRs (e.g., serotonin receptors) using fluorescence polarization assays, leveraging the piperazine moiety’s affinity for CNS targets .

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains, as triazoles often exhibit antifungal properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

- Substituent Modulation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to alter π-π stacking or hydrogen bonding with target proteins .

- Piperazine Modifications : Introduce methyl or benzyl groups to the piperazine nitrogen to enhance lipophilicity and blood-brain barrier penetration .

- Triazole Isosteres : Compare 1,2,3-triazole with 1,2,4-triazole or tetrazole to assess impact on bioactivity .

Q. How should conflicting bioactivity data across assays be resolved?

- Assay Validation : Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence-based binding) to confirm target engagement .

- Off-Target Profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify non-specific interactions .

- Metabolic Interference : Test for cytochrome P450 inhibition (e.g., CYP3A4) to rule out assay artifacts .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate interactions with homology-modeled receptors (e.g., 5-HT₂A) to identify key residues (e.g., Asp155 for hydrogen bonding) .

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~3.5), bioavailability (≥30%), and CYP liabilities .

Q. What reaction mechanisms govern critical steps in the synthesis?

- CuAAC Mechanism : The copper(I) catalyst facilitates triazole formation via a stepwise [3+2] cycloaddition, with solvent polarity (e.g., DMF vs. THF) affecting transition-state stabilization .

- Amide Coupling : Carbodiimide-mediated activation (e.g., EDC/HOBt) forms the methanone linkage, with base (e.g., DIPEA) scavenging HCl byproducts .

Q. How does polymorphism impact crystallinity and formulation?

Q. What strategies improve metabolic stability in preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.